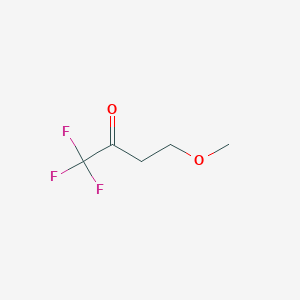

1,1,1-Trifluoro-4-methoxybutan-2-one

Description

BenchChem offers high-quality 1,1,1-Trifluoro-4-methoxybutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-4-methoxybutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H7F3O2 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-methoxybutan-2-one |

InChI |

InChI=1S/C5H7F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H2,1H3 |

InChI Key |

OQZBRCSXDQJKHL-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

1,1,1-Trifluoro-4-methoxybutan-2-one in Advanced Medicinal Chemistry: A Technical Guide to Properties, Reactivity, and Applications

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug design, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1]. Among the diverse array of fluorinated building blocks, 1,1,1-Trifluoro-4-methoxybutan-2-one (CAS: 1410416-85-1) has emerged as a highly versatile intermediate[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic utility in synthesizing transition-state inhibitors, and a self-validating experimental protocol for its integration into metabolically stable heterocyclic scaffolds[3].

Physicochemical Profiling and Structural Causality

The unique reactivity of 1,1,1-Trifluoro-4-methoxybutan-2-one is dictated by the juxtaposition of a highly electron-withdrawing trifluoromethyl (CF₃) group and a flexible, hydrogen-bond-accepting methoxyethyl tail.

Quantitative Data Summary

| Property | Value / Description | Source |

| Chemical Name | 1,1,1-Trifluoro-4-methoxybutan-2-one | [2] |

| CAS Registry Number | 1410416-85-1 | [2] |

| Molecular Formula | C₅H₇F₃O₂ | [4] |

| Molecular Weight | 156.10 g/mol | [4] |

| InChIKey | OQZBRCSXDQJKHL-UHFFFAOYSA-N | [5] |

| Structural Motif | CF₃-C(=O)-CH₂-CH₂-O-CH₃ | [5] |

Causality of Chemical Properties

The CF₃ group exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent carbonyl carbon. This drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the C=O bond, rendering it exceptionally electrophilic. Consequently, the carbonyl carbon is highly susceptible to nucleophilic attack, a property that is actively exploited in both covalent drug design and complex heterocyclic synthesis[1]. Furthermore, the β-methoxy group provides a strategic handle for subsequent functionalization or serves as a critical pharmacophore for interacting with enzyme sub-pockets via hydrogen bonding.

Mechanistic Roles in Drug Development

Covalent Inhibition of Serine/Cysteine Proteases

Trifluoromethyl ketones (TFMKs) are privileged motifs for the design of reversible covalent inhibitors targeting proteases. The highly electrophilic carbonyl carbon of 1,1,1-Trifluoro-4-methoxybutan-2-one undergoes rapid nucleophilic attack by the catalytic serine (hydroxyl) or cysteine (thiol) residues within the enzyme's active site. This reaction forms a stable, tetrahedral hemiketal or hemithioacetal intermediate that mimics the transition state of peptide bond cleavage, effectively stalling the enzyme's catalytic cycle.

Diagram 1: Mechanism of reversible covalent protease inhibition by trifluoromethyl ketones.

Construction of Metabolically Stable Heterocycles

Cytochrome P450 (CYP450) enzymes frequently metabolize drug candidates via the oxidation of electron-rich aromatic rings or vulnerable alkyl chains. Incorporating the 1,1,1-Trifluoro-4-methoxybutan-2-one scaffold into pyrazoles or pyrimidines introduces a CF₃ group that sterically and electronically shields the core from CYP450-mediated oxidation, thereby extending the drug's half-life and improving its pharmacokinetic profile[1].

Experimental Protocols: Synthesis of CF₃-Pyrazole Scaffolds

To utilize 1,1,1-Trifluoro-4-methoxybutan-2-one as a building block for heterocyclic drug scaffolds, it is commonly subjected to a Claisen condensation followed by cyclodehydration with a hydrazine derivative[3]. The following protocol details the synthesis of a 3-(trifluoromethyl)-5-(2-methoxyethyl)-1-aryl-1H-pyrazole, incorporating strict causality and self-validating analytical checkpoints.

Protocol: Kinetic Enolization and Cyclocondensation

Objective: Synthesize a metabolically stable CF₃-pyrazole core while preventing the competitive β-elimination of the methoxy group.

Step 1: Kinetic Enolization and Formylation

-

Preparation: Purge a flame-dried Schlenk flask with inert argon. Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.1 equivalents). Cool to -78°C using a dry ice/acetone bath.

-

Base Addition: Dropwise add n-butyllithium (1.05 eq) to generate Lithium Diisopropylamide (LDA). Causality: LDA is a bulky, non-nucleophilic base required to kinetically deprotonate the α-carbon (C3) of the ketone without attacking the highly electrophilic carbonyl.

-

Substrate Addition: Slowly add 1,1,1-Trifluoro-4-methoxybutan-2-one (1.0 eq) over 15 minutes. Maintain at -78°C for 30 minutes. Causality: Strict temperature control at -78°C is critical. Higher temperatures would provide the activation energy required for the enolate to undergo unwanted β-elimination, expelling the methoxide ion and destroying the substrate.

-

Electrophile Trapping: Add ethyl formate (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours to form the 1,3-diketone equivalent.

-

Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot with saturated NH₄Cl and extract with ethyl acetate. Analyze via ¹⁹F NMR. Validation: The disappearance of the starting material's CF₃ singlet (~ -78 ppm) and the emergence of a new shifted singlet confirms successful formylation.

Step 2: Hydrazine Cyclodehydration

-

Condensation: Concentrate the crude mixture in vacuo and redissolve in absolute ethanol (15 mL). Add arylhydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Cyclization: Heat the mixture to reflux (78°C) for 6 hours. Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial imine formation. Subsequent heating drives the intramolecular cyclization and the thermodynamic elimination of water to yield the aromatic pyrazole system.

-

Purification: Remove the solvent, neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

-

Self-Validation Checkpoint 2: Analyze the purified product via LC-MS and ¹⁹F NMR. Validation: The mass spectrum must show the expected [M+H]⁺ ion. The ¹⁹F NMR will show a distinct shift to ~ -62 ppm, characteristic of a CF₃ group attached directly to an aromatic pyrazole ring, confirming the structural integrity of the final scaffold.

Diagram 2: Synthetic workflow and validation for CF₃-pyrazole construction.

References

-

Chaudhary, B., et al. "Photoredox-Catalyzed Chlorotrifluoromethylation of Arylallenes: Synthesis of a Trifluoromethyl Building Block". ResearchGate (Advanced Synthesis & Catalysis). Available at: [Link]

Sources

Synthesis Pathways for Fluorinated Ketones: A Technical Guide for Drug Discovery and Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the diverse classes of organofluorine compounds, fluorinated ketones have emerged as pivotal structural motifs and versatile synthetic intermediates. Their unique electronic properties, including the powerful electron-withdrawing nature of the ketone and adjacent fluorine or fluoroalkyl groups, render them valuable as enzyme inhibitors and building blocks for more complex fluorinated molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing fluorinated ketones, designed for researchers, scientists, and professionals in drug development. The discussion emphasizes the underlying mechanisms and causal relationships that govern reaction outcomes, offering field-proven insights into the selection of appropriate synthetic methodologies.

Introduction: The Strategic Value of Fluorinated Ketones

The introduction of fluorine into organic molecules can induce significant alterations in their physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability.[2][3] Trifluoromethyl ketones (TFMKs), in particular, are recognized as effective mimics of the tetrahedral transition state of enzymatic hydrolysis of amides and esters, making them potent enzyme inhibitors.[1] The strong electron-withdrawing capacity of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, promoting the formation of stable hydrates that are key to their inhibitory activity. This guide will navigate the primary synthetic routes to these valuable compounds, categorized by the nature of the fluorinating or fluoroalkylating agent and the reaction mechanism.

Electrophilic Fluorination of Ketone Enolates and Their Equivalents

Direct α-fluorination of ketones is a fundamental approach to synthesizing α-fluoroketones. This strategy typically involves the generation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+").

Mechanism and Reagent Selection

The mechanism of electrophilic fluorination has been a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific reagents and substrates.[4] Modern electrophilic fluorinating reagents are predominantly N-F compounds, which are generally stable, easy-to-handle solids.[4] The reactivity of these reagents is modulated by the electron-withdrawing groups attached to the nitrogen atom, which polarize the N-F bond and increase the electrophilicity of the fluorine atom.[4]

Key Reagents:

-

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective and widely used electrophilic fluorinating agent due to its stability and reactivity.[4][5][6][7][8][9][10][11][12][13][14]

-

N-Fluorobenzenesulfonimide (NFSI): Another common and effective "F+" source.[4][15]

-

Accufluor™ NFTh: 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is also a convenient reagent for direct fluorofunctionalization.[8][16]

The choice of reagent and reaction conditions is critical and is often dictated by the substrate's acidity and propensity to form the requisite enol or enolate. For less acidic ketones, the addition of an acid catalyst can facilitate enol formation and accelerate the reaction.[13]

Methodologies and Causality

2.2.1. Direct Fluorination of Ketones

This is the most straightforward approach, where the ketone is treated directly with an electrophilic fluorinating agent. The reaction's success hinges on the efficient formation of the enol or enolate. For 1,3-dicarbonyl compounds, which are significantly more acidic, fluorination can often proceed under mild conditions, sometimes even in aqueous media.[6][11] Highly selective mono- or difluorination of 1,3-dicarbonyls can be achieved by carefully controlling the stoichiometry of the fluorinating agent.[6]

-

Causality: The regioselectivity of direct ketone fluorination is governed by the stability of the possible enolate intermediates. In unsymmetrical ketones, fluorination typically occurs at the more substituted α-carbon due to the formation of the more thermodynamically stable enolate.

2.2.2. Organocatalytic Asymmetric Fluorination

The development of organocatalysis has enabled the enantioselective α-fluorination of ketones. Chiral primary or secondary amines, such as proline and its derivatives, catalyze the reaction by forming a chiral enamine intermediate with the ketone substrate.[10][15] This enamine then attacks the electrophilic fluorine source in a stereocontrolled manner.

-

Causality: The stereochemical outcome is dictated by the catalyst's structure, which creates a chiral environment around the enamine, directing the approach of the fluorinating agent to one face of the nucleophilic double bond. The use of primary amine functionalized Cinchona alkaloids has proven particularly effective for the highly enantioselective α-fluorination of cyclic ketones.[15]

Experimental Protocol: Direct α-Fluorination of a Cyclic Ketone using Selectfluor®

This protocol provides a general procedure for the α-monofluorination of a cyclic β-diketone.

-

Preparation: To a solution of the cyclic 1,3-diketone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol, 1.1 equivalents).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Workup: Once the starting material is consumed, quench the reaction with water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.[7][12]

Synthesis via Nucleophilic Fluorination

Nucleophilic fluorination strategies employ a fluoride ion source (F⁻) to displace a leaving group or open a strained ring. This approach is fundamental for creating a wide range of fluorinated compounds, including ketones.[17]

Ring-Opening of Epoxides and Cyclopropanols

The ring-opening of strained carbocycles provides an elegant route to fluorinated ketones where the fluorine is introduced at a position more remote from the carbonyl group.

3.1.1. Isomerization of Fluoroepoxides

Polyfluorinated ketones can be prepared by the Lewis acid-catalyzed isomerization of corresponding epoxides. For example, hexafluoroacetone can be synthesized from hexafluoropropylene oxide (HFPO) using catalysts like aluminum chlorofluoride.[18]

3.1.2. Oxidative Ring-Opening of Cyclopropanols

A powerful method for synthesizing β-fluoroketones involves the oxidative ring-opening of tertiary cyclopropanols.[19][20][21] This reaction can be mediated by reagents like AgF₂ or catalyzed by Fe(III) or Ag(I) salts in the presence of an electrophilic fluorine source like Selectfluor®.[19][20]

-

Mechanism: The reaction is proposed to proceed through a radical mechanism. A single-electron transfer from the cyclopropanol to a high-valent metal species generates an oxygen-centered radical. This undergoes rapid β-scission of a C-C bond to form a more stable β-keto carbon-centered radical, which is then trapped by a fluorine atom from the metal-fluoride species or Selectfluor®.[20]

-

Causality: The regioselectivity of the ring-opening is governed by the formation of the most stable carbon-centered radical intermediate. This typically leads to cleavage of the most substituted C-C bond of the cyclopropane ring.[19]

Experimental Protocol: Silver-Catalyzed Oxidative Fluorination of a Cyclopropanol

This protocol describes the synthesis of a β-fluoroketone from a tertiary cyclopropanol.

-

Preparation: In a reaction vessel, combine the tertiary cyclopropanol (0.5 mmol), AgF (10 mol%, 0.05 mmol), and Selectfluor® (1.2 equivalents, 0.6 mmol).

-

Reaction: Add acetonitrile (5 mL) and stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC.

-

Workup: After completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the β-fluoroketone.[20]

Synthesis via Trifluoromethylating Agents

The direct introduction of a trifluoromethyl (CF₃) group is a highly sought-after transformation. Several powerful reagents have been developed for this purpose, enabling the synthesis of TFMKs from various carbonyl precursors.

Nucleophilic Trifluoromethylation

This approach involves the addition of a nucleophilic "CF₃⁻" equivalent to a carbonyl compound or a carboxylic acid derivative.

4.1.1. Ruppert-Prakash Reagent (TMSCF₃)

Trimethyl(trifluoromethyl)silane (TMSCF₃) is arguably the most widely used nucleophilic trifluoromethylating agent.[22][23][24] It requires a nucleophilic activator, such as a fluoride source (e.g., TBAF, CsF), to generate the active trifluoromethyl anion.[22][23] TMSCF₃ reacts readily with aldehydes and ketones to form trifluoromethylated silyl ethers, which are then hydrolyzed to the corresponding alcohols.[23] To synthesize TFMKs, esters are often used as substrates.[25]

-

Causality: The reaction with an ester proceeds via nucleophilic acyl substitution. The trifluoromethyl anion adds to the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the trifluoromethyl ketone.

4.1.2. Fluoroform (HCF₃)

Fluoroform, a potent greenhouse gas and an industrial byproduct, has emerged as an economical and atom-efficient source of the CF₃ group.[1][2] Its use requires a strong base to deprotonate the highly acidic C-H bond (pKa ≈ 28). Systems like KHMDS in triglyme have been shown to be effective for the trifluoromethylation of esters to yield TFMKs in good yields.[1][2]

-

Causality: The choice of base and solvent is critical to stabilize the transient CF₃ anion and prevent its decomposition to difluorocarbene (:CF₂). Glymes are effective at encapsulating the potassium cation, generating a more "naked" and highly nucleophilic CF₃ anion.[2]

Radical and Photoredox Trifluoromethylation

Visible-light photoredox catalysis has opened new avenues for radical trifluoromethylation reactions under mild conditions.[3][26][27] These methods often utilize radical precursors for the trifluoromethyl group.

4.2.1. From Halotrifluoroacetones

Trifluoroacetonyl radicals can be generated from α-halotrifluoroacetones via photoredox catalysis. These radicals can then react with olefins to produce TFMKs through divergent pathways, including radical polar crossover (RPC) and hydrogen atom transfer (HAT) mechanisms.[3]

4.2.2. Cooperative NHC and Photoredox Catalysis

A three-component coupling of aroyl fluorides, styrenes, and a CF₃ source like the Langlois reagent (CF₃SO₂Na) can be achieved using a combination of N-heterocyclic carbene (NHC) and photoredox catalysis.[28][29] This method provides access to β-trifluoromethylated alkyl aryl ketones.[28][29]

-

Mechanism: An acylazolium intermediate, formed from the aroyl fluoride and the NHC, undergoes a single-electron transfer (SET) reduction by the excited photocatalyst to generate a ketyl-type radical. This radical then couples with a benzylic radical (formed from the addition of a CF₃ radical to the styrene) to yield the final product.[28]

Experimental Protocol: Nucleophilic Trifluoromethylation of an Ester using Fluoroform

This protocol outlines the synthesis of a TFMK from a methyl ester using fluoroform.

-

Preparation: To a cooled (-40 °C) solution of KHMDS (3.0 equivalents) in triglyme (0.2 M) in a Schlenk tube, bubble fluoroform (HCF₃) gas for 15 minutes.

-

Reaction: Add a solution of the methyl ester (1.0 equivalent) in triglyme dropwise to the reaction mixture at -40 °C. Stir the mixture at this temperature for the specified time (e.g., 2 hours), monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the trifluoromethyl ketone.[1][2]

Data Summary and Comparison of Methods

| Method | Fluorine Position | Key Reagent(s) | Substrate | Advantages | Limitations | Typical Yields |

| Direct Electrophilic Fluorination | α | Selectfluor®, NFSI | Ketones, 1,3-Dicarbonyls | Atom-economical, straightforward, good functional group tolerance.[5][6] | Regioselectivity can be an issue for unsymmetrical ketones. | 50-95%[7][8] |

| Organocatalytic α-Fluorination | α | Chiral Amine, Selectfluor® | Aldehydes, Ketones | Enantioselective, mild conditions.[10][15] | Catalyst loading, sometimes low ee for certain substrates. | 47-99%[10][15] |

| Oxidative Ring-Opening | β, γ, etc. | Ag(I)/Fe(III), Selectfluor® | Cyclopropanols, etc. | Access to remote fluorination, mild conditions.[19][20] | Requires pre-functionalized starting materials. | High to excellent[20] |

| Nucleophilic Trifluoromethylation (TMSCF₃) | α to original carbonyl | TMSCF₃, Fluoride initiator | Esters, Aldehydes | High yields, broad substrate scope.[22][25] | Requires stoichiometric silicon reagent and initiator. | Good to excellent[23][30] |

| Nucleophilic Trifluoromethylation (HCF₃) | α to original carbonyl | HCF₃, Strong Base | Esters | Economical CF₃ source, atom-efficient.[1][2] | Requires strong base and careful control of conditions. | 45-92%[2] |

| Photoredox Methods | Varies | Photocatalyst, CF₃ or F source | Olefins, Acyl Halides | Mild conditions, novel reactivity, high functional group tolerance.[3][26][28] | Requires specific photocatalysts and light source. | Moderate to excellent[3][28] |

Visualizing Key Synthetic Pathways

General Workflow for α-Fluoroketone Synthesis

Caption: General workflow for α-fluoroketone synthesis via enolate chemistry.

Radical Pathway for β-Fluoroketone Synthesis

Caption: Radical mechanism for β-fluoroketone synthesis from cyclopropanols.

Conclusion and Future Outlook

The synthesis of fluorinated ketones is a dynamic and evolving field, driven by the increasing demand for novel fluorinated molecules in drug discovery and materials science. While established methods like the electrophilic fluorination of enolates and nucleophilic trifluoromethylation with the Ruppert-Prakash reagent remain workhorse reactions, newer methodologies are continually emerging. The use of fluoroform as a sustainable CF₃ source and the application of photoredox catalysis are particularly promising, offering milder reaction conditions and unique mechanistic pathways. Future research will likely focus on developing more efficient and selective catalytic systems, particularly for asymmetric synthesis, and expanding the scope of late-stage fluorination techniques to enable the rapid diversification of complex molecular libraries. The continued innovation in this area will undoubtedly empower chemists to design and create next-generation fluorinated compounds with tailored properties for a wide range of applications.

References

-

Lee, J., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wu, S.-W., & Liu, F. (2016). Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Organic Letters. Available at: [Link]

-

Kuroboshi, M., et al. (2000). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]

-

Lee, J., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. Available at: [Link]

-

Giri, R., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta. Available at: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Available at: [Link]

-

Carswell, E. L., et al. (2020). Catalytic Enantioselective Direct Aldol Addition of Aryl Ketones to α-Fluorinated Ketones. Angewandte Chemie International Edition. Available at: [Link]

-

Stavber, S., & Zupan, M. (2001). Direct a-Fluorination of Ketones Using N-F Reagents. Acta Chimica Slovenica. Available at: [Link]

-

Tang, X., et al. (2015). Ag(II)-Mediated Synthesis of β-Fluoroketones via Oxidative Cyclopropanol Opening. Organic Letters. Available at: [Link]

-

Carboni, A., et al. (2017). Ketones as directing groups in photocatalytic sp3 C–H fluorination. Chemical Science. Available at: [Link]

-

Daniliuc, C.-G., et al. (2020). Cooperative NHC and Photoredox Catalysis for the Synthesis of β-Trifluoromethylated Alkyl Aryl Ketones. Angewandte Chemie International Edition. Available at: [Link]

-

Steiner, D., et al. (2005). Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic Enantioselective α-Fluorination of Ketones with CsF. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Available at: [Link]

-

Wang, Y., et al. (2023). Enantioselective Synthesis of α-Aryl-α-fluoroketones by CPA-Catalyzed Desymmetrization of 1,3-Indanediones. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Direct α-Fluorination of Ketones Using N-F Reagents. Available at: [Link]

-

Wang, D., et al. (2016). Synthesis of α-Fluoroketones by Insertion of HF into a Gold Carbene. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (n.d.). Scope of synthesis of α-fluoroketones 2. Available at: [Link]

-

RSC Publishing. (n.d.). Ketones as directing groups in photocatalytic sp3 C–H fluorination. Available at: [Link]

-

Ball, N. D., et al. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science. Available at: [Link]

-

R Discovery. (2007). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Russian Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Available at: [Link]

-

SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. Available at: [Link]

-

Ren, S., et al. (2015). Iron- or silver-catalyzed oxidative fluorination of cyclopropanols for the synthesis of β-fluoroketones. Organic & Biomolecular Chemistry. Available at: [Link]

-

ACS Publications. (2024). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Accounts of Chemical Research. Available at: [Link]

-

De La Torre, A., et al. (2018). Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM). Available at: [Link]

-

Ni, C., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. Available at: [Link]

-

Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Available at: [Link]

-

Daniliuc, C.-G., et al. (2020). Cooperative NHC and Photoredox Catalysis for the Synthesis of β-Trifluoromethylated Alkyl Aryl Ketones. Angewandte Chemie International Edition. Available at: [Link]

-

Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2024). Catalytic Enantioselective α-Fluorination of Ketones with CsF. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW. Available at: [Link]

-

ACS Publications. (2024). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. Organic Letters. Available at: [Link]

-

MDPI. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. International Journal of Molecular Sciences. Available at: [Link]

-

RSC Publishing. (2017). Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF 4 ). Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic trifluoromethylation of ketones using Ruppert–Prakash reagent. Available at: [Link]

-

Lee, J., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (1995). Process for the preparation of fluoroketones.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation [organic-chemistry.org]

- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Ketones as directing groups in photocatalytic sp3 C–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. US5457238A - Process for the preparation of fluoroketones - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Iron- or silver-catalyzed oxidative fluorination of cyclopropanols for the synthesis of β-fluoroketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. d-nb.info [d-nb.info]

- 29. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Trifluoromethyl ketone synthesis [organic-chemistry.org]

Structural Paradigm and Synthetic Utility of 1,1,1-Trifluoro-4-methoxybutan-2-one in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl ( −CF3 ) group, in particular, dramatically alters the physicochemical properties of a molecule, enhancing lipophilicity, metabolic stability, and binding affinity[1]. Among fluorinated building blocks, trifluoromethyl ketones (TFMKs) are highly prized as transition-state mimics for protease inhibitors and as precursors for complex heterocycles[2].

This whitepaper provides an in-depth technical analysis of 1,1,1-Trifluoro-4-methoxybutan-2-one , a specialized TFMK. By deconstructing its IUPAC nomenclature, detailing its physicochemical properties, and outlining its critical role as a bench-stable "masked enone," this guide equips medicinal chemists with the theoretical grounding and self-validating experimental protocols necessary to leverage this compound in advanced synthetic workflows.

Nomenclature and Structural Deconstruction

The systematic naming of highly functionalized fluorinated building blocks requires strict adherence to IUPAC priority rules. The name 1,1,1-Trifluoro-4-methoxybutan-2-one is derived through the following logical sequence:

-

Principal Functional Group: The ketone carbonyl ( −C=O ) holds the highest nomenclature priority among the functional groups present (over ethers and halogens). This dictates the suffix "-one" .

-

Parent Chain Identification: The longest continuous carbon chain containing the ketone comprises four carbons, establishing the root "butan" .

-

Locant Numbering: Numbering must commence from the terminus that assigns the lowest possible locant to the principal functional group. Numbering from left to right places the ketone at C2, whereas right to left places it at C3. Thus, the ketone is designated as "butan-2-one" .

-

Substituent Assignment:

-

Three fluorine atoms reside on the C1 terminal carbon, yielding the "1,1,1-trifluoro" prefix.

-

A methoxy ether group ( −O−CH3 ) is attached to the C4 terminal carbon, yielding the "4-methoxy" prefix.

-

-

Alphabetization: Substituents are listed alphabetically ("fluoro" precedes "methoxy").

The resulting structure is CF3−C(=O)−CH2−CH2−O−CH3 .

Quantitative Data: Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1 to facilitate analytical tracking and inventory management.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| IUPAC Name | 1,1,1-Trifluoro-4-methoxybutan-2-one | - |

| CAS Registry Number | 1410416-85-1 | |

| Molecular Formula | C5H7F3O2 | |

| Molecular Weight | 156.10 g/mol | |

| InChI Key | OQZBRCSXDQJKHL-UHFFFAOYSA-N | |

| Structural Class | β -Methoxy Trifluoromethyl Ketone | - |

The "Masked Enone" Paradigm in Drug Development

In medicinal chemistry, synthesizing CF3 -containing heterocycles or conducting asymmetric Michael additions often requires the use of trifluoromethyl vinyl ketone ( CF3−C(=O)−CH=CH2 ). The intense electron-withdrawing nature of the CF3 group makes this enone an exceptionally potent electrophile. However, this same electronic property renders the free enone notoriously unstable; it is highly volatile, prone to rapid polymerization, and degrades under standard storage conditions[3].

To circumvent this, 1,1,1-trifluoro-4-methoxybutan-2-one is deployed as a "masked enone" surrogate. Because it is a β -methoxy ketone, the ether linkage stabilizes the molecule for long-term bench storage. When exposed to mild basic or acidic conditions in situ, the compound undergoes a β -elimination of methanol, cleanly generating the reactive trifluoromethyl vinyl ketone precisely when the nucleophile is present to trap it.

Caption: In situ unmasking of the reactive enone and subsequent Michael addition for scaffold generation.

Experimental Methodologies

The following protocols provide a self-validating system for synthesizing 1,1,1-trifluoro-4-methoxybutan-2-one and subsequently utilizing it in a drug-discovery workflow.

Protocol A: Synthesis of 1,1,1-Trifluoro-4-methoxybutan-2-one

Causality & Design: Direct trifluoroacetylation of aliphatic chains often yields complex mixtures[1]. Instead, this protocol utilizes the directed alkylation of a trifluoroacetone enolate. Chloromethyl methyl ether (MOM-Cl) is selected as the electrophile because its α -chloro ether functionality undergoes rapid SN2 displacement, overcoming the steric hindrance and electron deficiency of the fluorinated enolate.

Step-by-Step Procedure:

-

Enolate Generation: Flame-dry a 250 mL Schlenk flask under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (11.0 mmol, 1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n -butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq). Stir for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).

-

Ketone Addition: Slowly add 1,1,1-trifluoroacetone (10.0 mmol, 1.0 eq) via syringe. The strong electron-withdrawing CF3 group directs enolization exclusively to the methyl carbon. Stir at -78 °C for 1 hour.

-

Alkylation: Add chloromethyl methyl ether (MOM-Cl, 12.0 mmol, 1.2 eq) dropwise. Caution: MOM-Cl is a known carcinogen; handle exclusively in a fume hood.

-

Reaction Maturation: Allow the reaction mixture to slowly warm to room temperature over 4 hours.

-

Workup: Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with diethyl ether ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure (careful evaporation is required due to the product's volatility).

-

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

Caption: Step-by-step synthetic workflow for 1,1,1-Trifluoro-4-methoxybutan-2-one via enolate alkylation.

Protocol B: In Situ Unmasking and Michael Trapping

Causality & Design: To utilize the masked enone, a mild base is introduced to promote the E1cB-like elimination of methanol. Potassium carbonate ( K2CO3 ) is ideal as it is basic enough to drive elimination but mild enough to prevent degradation of the resulting Michael adduct.

Step-by-Step Procedure:

-

Dissolve 1,1,1-trifluoro-4-methoxybutan-2-one (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Add anhydrous K2CO3 (2.0 mmol, 2.0 eq) and the desired nucleophile (e.g., a pharmaceutical piperidine derivative, 1.2 mmol).

-

Stir the suspension at room temperature for 12 hours. The base continuously generates the trifluoromethyl vinyl ketone, which is immediately intercepted by the amine.

-

Dilute with water (20 mL) and extract with ethyl acetate ( 3×15 mL). Wash the organics with water ( 5×10 mL) to remove DMF, dry, and concentrate to isolate the functionalized TFMK scaffold.

Analytical Validation

To ensure the trustworthiness of the synthetic workflow, the isolated 1,1,1-trifluoro-4-methoxybutan-2-one must be validated through Nuclear Magnetic Resonance (NMR) spectroscopy. The highly electronegative fluorine atoms induce distinct coupling patterns ( J -coupling) across the carbon backbone, which serve as absolute confirmation of the structure.

Table 2: Expected NMR Spectroscopic Characterization Data

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling | Structural Assignment |

| 1 H | 3.70 | Triplet ( J=6.0 Hz, 2H) | C4 Methylene ( −CH2−O ) |

| 1 H | 3.35 | Singlet (3H) | Methoxy Ether ( −O−CH3 ) |

| 1 H | 2.95 | Triplet ( J=6.0 Hz, 2H) | C3 Methylene ( −CH2−C=O ) |

| 13 C | 190.5 | Quartet ( 2JCF≈35 Hz) | C2 Carbonyl ( C=O ) |

| 13 C | 115.8 | Quartet ( 1JCF≈288 Hz) | C1 Trifluoromethyl ( CF3 ) |

| 13 C | 68.2 | Singlet | C4 Methylene |

| 13 C | 58.5 | Singlet | Methoxy Carbon |

| 13 C | 38.4 | Singlet | C3 Methylene |

| 19 F | -78.5 | Singlet (3F) | Terminal CF3 Group |

Diagnostic Note: The presence of the 13 C quartets at 190.5 ppm and 115.8 ppm definitively proves the attachment of the −CF3 group directly to the ketone carbonyl, validating the successful synthesis of the target TFMK.

References

-

Sigma-Aldrich Product Specification: 1,1,1-trifluoro-4-methoxybutan-2-one (CAS 1410416-85-1) . Sigma-Aldrich. Available at:

-

MilliporeSigma Properties & InChI Data: 1,1,1-trifluoro-4-methoxybutan-2-one . MilliporeSigma. Available at:

-

Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones and their use in organic synthesis . Russian Chemical Reviews (RSC Publishing). Available at:[3]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journal of Organic Chemistry. Available at:[2]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones . ResearchGate. Available at:[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 3. Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones and their use in organic synthesis - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

CAS number and molecular structure of 1,1,1-Trifluoro-4-methoxybutan-2-one

Title: The Strategic Utility of 1,1,1-Trifluoro-4-methoxybutan-2-one in Drug Discovery: Molecular Properties and Application as a Transition-State Pharmacophore

Executive Summary As drug discovery pipelines increasingly rely on fluorine chemistry to optimize metabolic stability and target affinity, specialized building blocks like 1,1,1-trifluoro-4-methoxybutan-2-one have emerged as critical starting materials. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, its mechanistic role as an electrophilic warhead in enzyme inhibition, and its utility in synthesizing fluorinated heterocycles. Furthermore, we outline a self-validating kinetic protocol for evaluating the slow-binding properties of trifluoromethyl ketone (TFMK) derivatives.

Molecular Identity and Physicochemical Profiling

1,1,1-Trifluoro-4-methoxybutan-2-one is a highly reactive, fluorinated aliphatic ketone. Its structural architecture—comprising a terminal trifluoromethyl group adjacent to a carbonyl, extended by a methoxyethyl chain—makes it a versatile bifunctional precursor for both direct inhibitor design and complex library synthesis.

Table 1: Physicochemical and Structural Properties

| Property | Value |

|---|---|

| Chemical Name | 1,1,1-Trifluoro-4-methoxybutan-2-one |

| CAS Number | 1410416-85-1[1] |

| Molecular Formula | C5H7F3O2 |

| Molecular Weight | 156.10 g/mol |

| SMILES | COCCC(=O)C(F)(F)F |

| InChIKey | OQZBRCSXDQJKHL-UHFFFAOYSA-N |

| Key Structural Features | Electrophilic TFMK moiety, terminal methoxy ether |

Mechanistic Rationale: The Trifluoromethyl Ketone (TFMK) as an Electrophilic Warhead

In the realm of rational drug design, the incorporation of a trifluoromethyl ketone (TFMK) group is a deliberate structural choice aimed at targeting specific enzyme classes, notably serine/cysteine proteases and zinc-dependent metalloenzymes[2].

The Causality of Electrophilicity: The extreme electronegativity of the three fluorine atoms exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent carbonyl carbon. This dramatically lowers the energy of the carbonyl's lowest unoccupied molecular orbital (LUMO), rendering it highly susceptible to nucleophilic attack.

Aqueous Equilibrium and Target Engagement: In aqueous biological buffers, TFMKs do not exist purely as ketones; they rapidly hydrate to form a gem-diol equilibrium[3]. This structural duality allows them to act as transition-state analogs:

-

Protease Inhibition: The highly electrophilic ketone carbon undergoes nucleophilic attack by the catalytic serine (hydroxyl) or cysteine (thiol) residues in the active site of proteases (e.g., SARS-CoV 3CL protease), forming a reversible, covalent hemiketal or hemithioketal adduct[2].

-

Metalloenzyme Inhibition: For zinc-dependent enzymes like Histone Deacetylases (HDACs), the hydrated gem-diol form acts as a potent bidentate chelator, displacing the catalytic water molecule and coordinating directly with the active site Zn2+ ion[3].

Mechanistic equilibrium of trifluoromethyl ketones and their target engagement pathways.

Synthetic Applications: A Building Block for Fluorinated Heterocycles

Beyond direct use as a pharmacophore, 1,1,1-trifluoro-4-methoxybutan-2-one serves as a critical 1,3-dielectrophile equivalent in heterocyclic synthesis. The presence of the methoxy leaving group paired with the TFMK moiety allows for rapid condensation with binucleophiles.

For example, reacting this building block with substituted hydrazines or amidines facilitates the regioselective synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines. These fluorinated heterocycles are highly prized in medicinal chemistry because the CF3 group enhances lipophilicity (improving membrane permeability) and blocks oxidative metabolism at specific positions, thereby extending the drug's half-life.

Synthetic workflow for generating and screening CF3-heterocycle libraries.

Experimental Protocol: Kinetic Evaluation of TFMK-based Enzyme Inhibitors

A critical pitfall in evaluating TFMK-derived inhibitors is the assumption of rapid equilibrium. TFMKs frequently exhibit slow, tight-binding kinetics due to the time required for the gem-diol to dehydrate or for the covalent adduct to form[3]. Standard end-point assays will systematically underestimate their true potency.

To ensure rigorous data integrity, the following self-validating continuous assay protocol must be used to accurately determine the inhibition constant ( Ki ) of TFMK derivatives.

Self-Validating Design Principle: The assay must include a known "fast-on/fast-off" inhibitor (e.g., SAHA for HDACs) as an internal control. If the control yields linear progress curves while the TFMK yields non-linear (exponential decay) progress curves, the assay successfully validates the distinct kinetic mechanisms, proving the system is functioning correctly.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the target enzyme (e.g., HDAC3 or 3CL protease) in a physiological assay buffer (e.g., 50 mM HEPES, pH 7.4, 137 mM NaCl, 1 mM TCEP, 0.01% BSA).

-

Prepare serial dilutions of the synthesized TFMK inhibitor (spanning 0.1x to 10x the expected Ki ) and the fast-on/fast-off control in DMSO. Keep the final DMSO concentration ≤ 1%.

-

-

Reaction Initiation (Continuous Monitoring):

-

Add the enzyme to a 384-well black microtiter plate.

-

Add the inhibitor dilutions and immediately add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs) to initiate the reaction without pre-incubation.

-

-

Data Acquisition:

-

Monitor fluorescence continuously (e.g., Ex 360 nm / Em 460 nm) every 30 seconds for 120 minutes using a microplate reader.

-

-

Kinetic Analysis (Causality of the Curve):

-

Observation: The fast-on/fast-off control will show straight lines with decreased slopes relative to the DMSO vehicle. The TFMK inhibitor will show curved lines, where the initial velocity ( vi ) slowly transitions to a slower steady-state velocity ( vs ).

-

Calculation: Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition:

P(t)=vst+kobsvi−vs[1−exp(−kobst)] -

Plot kobs versus inhibitor concentration to determine the true Ki and isolate the specific kinetic mechanism (Mechanism A vs. Mechanism B)[4].

-

References

-

Shao, Y.-M., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease". Bioorganic & Medicinal Chemistry (2008).[Link]

-

Madsen, A. S., & Olsen, C. A. "A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action". MedChemComm (2016).[Link]

-

Kitir, B., et al. "Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity". ACS Medicinal Chemistry Letters (2022).[Link]

Sources

- 1. 1,1,1-trifluoro-4-methoxybutan-2-one | 1410416-85-1 [sigmaaldrich.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cyclocondensation reactions involving 1,1,1-Trifluoro-4-methoxybutan-2-one.

An Application Guide to Cyclocondensation Reactions of 1,1,1-Trifluoro-4-methoxybutan-2-one for Heterocyclic Synthesis

Introduction: The Strategic Value of a Fluorinated Ketone Building Block

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This strategic fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The "building block" approach, which utilizes pre-fluorinated synthons, is among the most efficient methods for creating these valuable compounds.[2]

1,1,1-Trifluoro-4-methoxybutan-2-one emerges as a particularly versatile and powerful building block. Its structure features two key reactive sites: a highly electrophilic carbonyl group, activated by the potent electron-withdrawing effect of the adjacent CF₃ group, and a methoxy group at the γ-position, which can function as a leaving group under certain conditions. This dual reactivity allows it to act as a synthetic equivalent of a 1,3-dielectrophile, paving the way for a diverse array of cyclocondensation reactions with various binucleophiles.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key cyclocondensation strategies using 1,1,1-Trifluoro-4-methoxybutan-2-one, complete with mechanistic insights and actionable laboratory protocols.

Application Note 1: Synthesis of 4-(Trifluoromethyl)-pyrimidin-2(1H)-ones and -thiones

The pyrimidine core is a privileged scaffold in numerous FDA-approved drugs. The reaction of 1,3-dicarbonyl compounds or their equivalents with urea or thiourea is a fundamental method for constructing the pyrimidinone or pyrimidine-thione ring system. 1,1,1-Trifluoro-4-methoxybutan-2-one serves as an excellent substrate for this transformation.

Principle and Mechanism

The reaction proceeds via an acid-catalyzed pathway. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is first attacked by a nitrogen atom of urea or thiourea. This is followed by an intramolecular cyclization involving the second nitrogen atom. The key to this reaction's success with the methoxy-ketone substrate is the subsequent elimination of both water and methanol to form the stable, aromatic pyrimidine ring. The use of a strong acid catalyst is crucial for promoting both the initial condensation and the final dehydration/demethoxylation steps.[2]

Here is a diagram illustrating the proposed reaction pathway for the synthesis of trifluoromethyl-pyrimidinones.

Caption: Proposed mechanism for pyrimidinone synthesis.

Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one

This protocol is adapted from the synthesis of related structures and optimized for the specified starting material.[2]

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-Trifluoro-4-methoxybutan-2-one (5.0 mmol, 1.0 eq).

-

Addition of Nucleophile: Add urea (10.0 mmol, 2.0 eq) followed by methanol (15 mL). Stir the suspension to ensure adequate mixing.

-

Catalyst Addition: To the stirred suspension, carefully add concentrated hydrochloric acid (1.5 mL) at room temperature (20–25 °C).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add distilled water (20 mL) to precipitate the product.

-

Purification: Cool the mixture in an ice bath (5–10 °C) for at least 4 hours to maximize crystallization. Filter the solid product, wash with cold water, and dry under vacuum over phosphorus pentoxide. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Data Summary: Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | Methanol | Good solubility for urea and facilitates reflux at a moderate temperature. |

| Catalyst | Concentrated HCl | Essential for protonating the carbonyl and facilitating dehydration steps. |

| Temperature | 60–65 °C (Reflux) | Provides sufficient energy to overcome the activation barriers for cyclization and elimination. |

| Stoichiometry | 2 eq. Urea | Using an excess of urea drives the reaction equilibrium towards the product. |

| Typical Yield | 45–60% | Yields can be influenced by reaction time and the efficiency of the final aromatization step.[2] |

Application Note 2: Synthesis of Trifluoromethyl-Substituted Pyrazoles

The Paal-Knorr synthesis is a classic and straightforward method for synthesizing five-membered heterocycles like pyrazoles from 1,4-dicarbonyls. While 1,1,1-Trifluoro-4-methoxybutan-2-one is a 1,4-keto-ether, its reactivity profile allows it to participate in analogous cyclocondensations with hydrazine derivatives to yield valuable trifluoromethyl-pyrazoles, which are of significant interest for their pesticidal properties.[3]

Principle and Mechanism

The reaction with substituted or unsubstituted hydrazines begins with the formation of a hydrazone at the highly reactive trifluoroacetyl carbonyl. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carbon bearing the methoxy group, leading to cyclization and subsequent elimination of methanol to furnish the aromatic pyrazole ring. A key consideration in this synthesis is regioselectivity; the initial condensation invariably occurs at the more electrophilic CF₃-ketone.[3]

The workflow for the synthesis of trifluoromethyl-pyrazoles is outlined below.

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: General Procedure for Pyrazole Synthesis

-

Reaction Setup: Dissolve 1,1,1-Trifluoro-4-methoxybutan-2-one (10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.

-

Reagent Addition: Add the desired hydrazine (e.g., phenylhydrazine, 10 mmol) to the solution. If using a hydrazine salt (e.g., hydrazine sulfate), add an equivalent of a base like sodium acetate to liberate the free hydrazine.

-

Catalysis: Add a catalytic amount of acetic acid (3-4 drops) to facilitate hydrazone formation.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to obtain the pure pyrazole derivative.

Application Note 3: Gewald Three-Component Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the one-pot synthesis of highly substituted 2-aminothiophenes.[4][5] These structures are valuable intermediates in the synthesis of condensed heterocycles and biologically active compounds.[6][7] 1,1,1-Trifluoro-4-methoxybutan-2-one can serve as the ketone component in this versatile reaction.

Principle and Mechanism

The Gewald reaction brings together a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst. The mechanism is generally understood to begin with a Knoevenagel condensation between the ketone and the active methylene compound to form a stable α,β-unsaturated nitrile intermediate.[5] This is followed by the addition of sulfur to the α-carbon. The resulting intermediate then undergoes intramolecular cyclization via attack of the sulfur anion onto the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.[8]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-5-(2-methoxyethyl)-4-(trifluoromethyl)thiophene-3-carboxylate

-

Reaction Mixture: In a three-necked flask fitted with a stirrer, condenser, and dropping funnel, combine 1,1,1-Trifluoro-4-methoxybutan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and finely powdered elemental sulfur (10 mmol, 0.32 g) in ethanol (30 mL).

-

Catalyst Addition: Add morpholine or piperidine (10 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: After the initial exotherm subsides, gently heat the mixture to 50-60 °C for 2-3 hours. The sulfur should dissolve as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (100 mL).

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove the catalyst and any unreacted starting materials, and then dried. The crude 2-aminothiophene can be purified by recrystallization from ethanol.

Data Summary: Gewald Reaction Components & Conditions

| Component | Role | Example |

| Ketone | Cα-Cβ backbone | 1,1,1-Trifluoro-4-methoxybutan-2-one |

| Active Methylene | Builds thiophene ring | Ethyl cyanoacetate, Malononitrile |

| Sulfur Source | Heteroatom donor | Elemental Sulfur (S₈) |

| Catalyst | Base for Knoevenagel | Morpholine, Piperidine, Triethylamine |

| Solvent | Reaction Medium | Ethanol, Methanol, DMF |

References

-

(No author given) (2020) Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Bonacorso, H. G., et al. (2002) Cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea Synthesis of novel 6-aryl(5-methyl). Journal of Fluorine Chemistry. [Link]

-

Mizuta, S. (2017) Synthesis and discovery of highly potent agents, trifluoromethyl containing heterocycles against influenza virus. Hilaris Publisher. [Link]

-

(No author given) (n.d.) One-pot synthesis of trifluoromethyl ketone-containing heterocycles via tandem photocatalytic haloalkylation of olefins and intramolecular cyclisation. Royal Society of Chemistry. [Link]

-

Sloop, J. C., et al. (2020) Synthesis of Fluorinated Heterocycles. ResearchGate. [Link]

-

Wu, Z., et al. (2022) Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Andrew, R. J. & Mellor, J. M. (2000) Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. ePrints Soton. [Link]

-

Wu, Z., et al. (2022) Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Nenajdenko, V. G. & Shastin, A. V. (2005) Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. MDPI. [Link]

-

(No author given) (n.d.) β-Alkoxy-α,β-unsaturated trifluoromethyl ketones or β-alkoxyvinyl.... ResearchGate. [Link]

-

Bunescu, A., et al. (2009) Synthesis of trifluoromethyl-substituted arenes, cyclohexenones and pyran-4-ones by cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one: influence of the lewis acid on the product distribution. Journal of Organic Chemistry. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Huang, Y. & Dömling, A. (2011) The Gewald multicomponent reaction. Medicinal Chemistry Research. [Link]

-

Reddy, B. S. N., et al. (2015) A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry. [Link]

-

(No author given) (n.d.) Gewald Reaction. Organic Chemistry Portal. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. ufsm.br [ufsm.br]

- 3. researchgate.net [researchgate.net]

- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

Asymmetric synthesis of chiral derivatives from 1,1,1-Trifluoro-4-methoxybutan-2-one.

An Application Guide to the Asymmetric Synthesis of Chiral Derivatives from 1,1,1-Trifluoro-4-methoxybutan-2-one

Introduction: The Significance of Trifluoromethylated Chiral Building Blocks

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance critical properties. The trifluoromethyl (CF3) group, in particular, can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] When a CF3 group is positioned on or adjacent to a stereogenic center, it creates a chiral building block of immense value for constructing complex, biologically active molecules.[2][3][4][5]

1,1,1-Trifluoro-4-methoxybutan-2-one is a prochiral ketone that serves as an exemplary starting material for generating such valuable chiral derivatives. Its structure combines the activating, electron-withdrawing CF3 group with a flexible methoxyethyl side chain, making it a versatile substrate for various asymmetric transformations. This guide provides detailed application notes and protocols for the synthesis of chiral alcohols and other derivatives from this key precursor, focusing on robust and highly selective catalytic methods.

Core Strategic Approaches

The primary challenge in transforming 1,1,1-Trifluoro-4-methoxybutan-2-one lies in controlling the stereochemistry at the carbonyl carbon. Due to their unique stereoelectronic properties, trifluoromethyl ketones can be challenging substrates.[6] However, several powerful catalytic strategies have been developed to address this, primarily focusing on asymmetric reduction and carbon-carbon bond formation.

Logical Overview of Synthetic Pathways

The following diagram illustrates the principal asymmetric transformations applicable to 1,1,1-Trifluoro-4-methoxybutan-2-one to yield high-value chiral products.

Caption: Key asymmetric transformations of 1,1,1-Trifluoro-4-methoxybutan-2-one.

Method 1: Asymmetric Transfer Hydrogenation for Chiral Alcohols

Asymmetric transfer hydrogenation (ATH) is a highly efficient and practical method for the enantioselective reduction of prochiral ketones. It typically employs a stable hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, in the presence of a chiral transition metal catalyst. Ruthenium and Iridium complexes with chiral diamine or amino alcohol ligands are particularly effective for reducing challenging trifluoromethyl ketones.[6][7][8]

Expert Insights: Why Choose ATH?

-

Operational Simplicity: ATH avoids the need for high-pressure hydrogen gas, making it more accessible for standard laboratory setups compared to asymmetric hydrogenation.[9]

-

High Selectivity: Catalysts like Ru(II)-TsDPEN are renowned for their ability to deliver exceptional enantioselectivity (often >95% ee) across a wide range of substrates, including those with fluoroalkyl groups.[7]

-

Mild Conditions: These reactions typically run at or near room temperature, preserving sensitive functional groups within the molecule.

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a representative procedure for the synthesis of (S)-1,1,1-Trifluoro-4-methoxybutan-2-ol using a commercially available catalyst.

Materials:

-

1,1,1-Trifluoro-4-methoxybutan-2-one

-

Formic acid (HCOOH)

-

Triethylamine (Et3N)

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Experimental Workflow Diagram:

Caption: General experimental workflow for asymmetric transfer hydrogenation.

Step-by-Step Procedure:

-

Prepare Hydrogen Donor: In a separate vial, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add the catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., 0.5-1 mol%) to a dry Schlenk flask.

-

Solvent and Reagent Addition: Add anhydrous, degassed DCM (to make a ~0.2 M solution with respect to the substrate). Stir for 5-10 minutes to dissolve the catalyst. Add the formic acid/triethylamine mixture (typically 1.5-2.0 equivalents relative to the substrate).

-

Substrate Addition: Add 1,1,1-Trifluoro-4-methoxybutan-2-one (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 28-40 °C) for the required time (typically 4-24 hours).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC).

| Catalyst System | Substrate Type | Typical Yield | Typical ee (%) | Reference |

| [Ru(p-cym)(TsDPEN)] | Fluoroalkyl Ketones | >90% | >96% (S) | [7] |

| Iridium/f-amphol | Trifluoromethyl Ketones | up to 99% | up to 99% | [6] |

| Rhodium-oxoProNOP | Trifluoromethyl Ketones | 90-98% | up to 98% (R) | [10] |

Method 2: Asymmetric Aldol Reaction for C-C Bond Formation

The aldol reaction is a cornerstone of C-C bond formation. The Mukaiyama aldol reaction, which utilizes a silyl enol ether as a nucleophile and a chiral Lewis acid as a catalyst, is a powerful method for creating new stereocenters.[11] The electron-deficient carbonyl of 1,1,1-Trifluoro-4-methoxybutan-2-one makes it an excellent electrophile for this transformation, leading to chiral β-hydroxy ketones which are themselves versatile synthetic intermediates.

Expert Insights: Why Choose the Mukaiyama Aldol Reaction?

-

Versatility: A wide range of silyl enol ethers can be used, allowing for the introduction of diverse structural motifs.

-

High Stereocontrol: Chiral Lewis acid catalysts, such as those based on Titanium-BINOL complexes, can effectively control the facial selectivity of the nucleophilic attack, leading to high diastereo- and enantioselectivity.[11]

-

Pre-formed Nucleophile: The use of a stable and isolable silyl enol ether avoids side reactions associated with generating enolates in situ.[11]

Protocol 2: Ti-BINOL Catalyzed Asymmetric Mukaiyama Aldol Reaction

This protocol provides a general framework for the reaction between 1,1,1-Trifluoro-4-methoxybutan-2-one and a silyl enol ether.

Materials:

-

1,1,1-Trifluoro-4-methoxybutan-2-one

-

Silyl enol ether (e.g., the silyl enol ether of acetone)

-

(S)-BINOL

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

4Å Molecular Sieves

-

Anhydrous, degassed Dichloromethane (DCM)

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add activated 4Å molecular sieves. Add a solution of (S)-BINOL (20 mol%) in anhydrous DCM, followed by Ti(O-i-Pr)4 (10 mol%). Stir the resulting mixture at room temperature for 1 hour to pre-form the chiral Lewis acid catalyst.

-

Reaction Setup: Cool the catalyst mixture to -78 °C (dry ice/acetone bath).

-

Reagent Addition: Add the silyl enol ether (1.2 equivalents) to the cold catalyst mixture, followed by the dropwise addition of a solution of 1,1,1-Trifluoro-4-methoxybutan-2-one (1.0 equivalent) in DCM.

-

Reaction: Stir the reaction at -78 °C. The reaction time can vary significantly (from hours to days) depending on the reactivity of the silyl enol ether.

-

Monitoring: Monitor the reaction by TLC for the consumption of the starting ketone.

-

Work-up: Quench the reaction at -78 °C by adding a saturated aqueous NaHCO3 solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through a pad of Celite to remove titanium salts. Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification & Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography. Analyze the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.

| Aldol Variant | Electrophile Type | Stereocontrol | Key Features | Reference |

| Mukaiyama Aldol | Aldehydes, Ketones | High syn/anti and enantioselectivity | Uses silyl enol ethers and Lewis acid catalysts | [11][12] |

| Nitroaldol (Henry) | Trifluoromethyl Ketones | Good enantioselectivity | Forms β-hydroxy nitroalkanes, versatile intermediates | [13] |

Conclusion

1,1,1-Trifluoro-4-methoxybutan-2-one is a highly valuable and versatile building block for asymmetric synthesis. Through well-established catalytic methods such as asymmetric transfer hydrogenation and Mukaiyama aldol reactions, it can be converted into a range of chiral trifluoromethylated derivatives with high stereochemical purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this substrate in the synthesis of novel, high-value molecules. As with any catalytic system, optimization of reaction conditions (catalyst loading, temperature, solvent) for this specific substrate is recommended to achieve maximum yield and selectivity.

References

-

Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal. Retrieved from [Link]

-

Tissot, M., & Togni, A. (2016). Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. Scientific Reports, 6, 21633. [Link]

-

Xu, H., & Wolf, C. (2010). Synthesis of Chiral Tertiary Trifluoromethyl Alcohols by Asymmetric Nitroaldol Reaction with a Cu(II)-Bisoxazolidine Catalyst. Chemical Communications, 46(41), 8026-8028. [Link]

-

Funabiki, K., Ohtsuki, K., Tozawa, T., & Matsui, M. (2015). Catalytic Asymmetric Synthesis of Tertiary Alcohols and Oxetenes Bearing a Difluoromethyl Group. Organic Letters, 17(20), 5032–5035. [Link]

-

Zhang, X., et al. (2017). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 4(1), 106-109. [Link]

-

Genov, M., & Ager, D. J. (2001). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters, 3(4), 527–529. [Link]

-

Mohar, B., et al. (2005). Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones. Organic Letters, 7(13), 2523-2526. [Link]

-

KANTO CHEMICAL CO., INC. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Asymmetric Mukaiyama Aldol Reaction. Thieme. Retrieved from [Link]

-

Ager, D. J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 404-414. [Link]

-

Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956–959. [Link]

-

He, Y., et al. (2016). Enantioselective 1,2-reductions of β-trifluoromethylated-α,β-unsaturated ketones to chiral allylic alcohols over organoruthenium-functionalized mesoporous silica nanospheres. Catalysis Science & Technology, 6(18), 6824-6832. [Link]

-

ResearchGate. (n.d.). The asymmetric transannular aldol reaction catalysed by trans-4-fluoroproline (41), and its application to the total synthesis of (+)-hirsutene (46). ResearchGate. Retrieved from [Link]

-

Grau, B. T., Devine, P. N., DiMichele, L. N., & Kosjek, B. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. Organic Letters, 9(24), 4951–4954. [Link]

-

Thomson, R. J., & Svolgaard, O. (2015). A Divergent Asymmetric Total Synthesis of Coprophilin and Four Trichodermic Acids via a[2][14]-Hydride Shift–Aldol Cascade. Angewandte Chemie International Edition, 54(1), 239-243. [Link]

-

Riera, A., et al. (2020). (E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one. Molbank, 2020(1), M1116. [Link]

-

MacMillan, D. W. C., et al. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science, 326(5959), 1509–1513. [Link]

-

Kwan, E. E. (n.d.). Aldol Reaction - Chem 106. Harvard University. Retrieved from [Link]

Sources

- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. kanto.co.jp [kanto.co.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. A Divergent Asymmetric Total Synthesis of Coprophilin and Four Trichodermic Acids via a [1,5]-Hydride Shift–Aldol Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]